molecular formula C13H6F3IO B1324081 2-Iodo-3',4',5'-trifluorobenzophenone CAS No. 951888-45-2

2-Iodo-3',4',5'-trifluorobenzophenone

Cat. No. B1324081
M. Wt: 362.08 g/mol
InChI Key: DAJZKYIEMMEQAQ-UHFFFAOYSA-N
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Description

2-Iodo-3’,4’,5’-trifluorobenzophenone is a chemical compound that belongs to the family of benzophenones . It has the molecular formula C13H6F3IO and a molecular weight of 362.09 .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3’,4’,5’-trifluorobenzophenone consists of an iodine atom and a trifluoromethyl group attached to a benzophenone backbone .


Physical And Chemical Properties Analysis

The boiling point of 2-Iodo-3’,4’,5’-trifluorobenzophenone is predicted to be 403.0±45.0 °C and its density is predicted to be 1.790±0.06 g/cm3 .

Scientific Research Applications

  • Electrophilic Cyclization in Organic Synthesis : The compound has been used in the synthesis of various organic compounds. For example, in the synthesis of 2,3-dihydroselenophenes, electrophiles like iodine were used for electrophilic cyclization, demonstrating the utility of iodine-containing compounds in organic synthesis (Schumacher et al., 2010).

  • Arylation Under Microwave Conditions : 2-Iodo-3',4',5'-trifluorobenzophenone can be used in the arylation of other compounds. A study demonstrated the arylation of iodophenols with 2-fluorobenzaldehyde under microwave conditions, showing the reactivity of iodinated compounds in these reactions (Bálint et al., 2013).

  • Polyvalent Iodine Chemistry : The compound plays a significant role in the field of polyvalent iodine chemistry. Iodine compounds, owing to their oxidizing properties and environmental compatibility, are crucial in various oxidative transformations in organic synthesis (Zhdankin & Stang, 2008).

  • Continuous Flow Iodination : The compound's derivatives are also used in continuous flow processes, such as the iodination of benzonitrile derivatives. This illustrates its role in developing efficient and scalable chemical processes (Dunn et al., 2018).

  • Formation of Iodinated Disinfection Byproducts : Research into the formation of iodinated disinfection byproducts during cooking with chlor(am)inated tap water and iodized table salt highlights the compound's relevance in environmental and health studies (Pan, Zhang & Li, 2016).

  • Use in Fluorous Chemistry : The compound and its derivatives are used as building blocks in fluorous chemistry, which involves the use of highly fluorinated compounds for various chemical reactions and processes (Kysilka et al., 2008).

properties

IUPAC Name

(2-iodophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3IO/c14-9-5-7(6-10(15)12(9)16)13(18)8-3-1-2-4-11(8)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJZKYIEMMEQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3',4',5'-trifluorobenzophenone

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